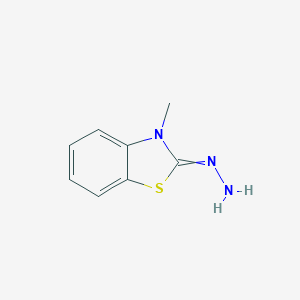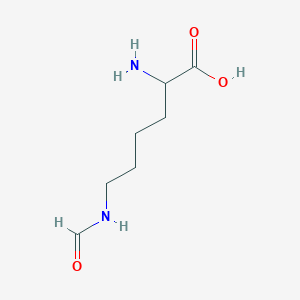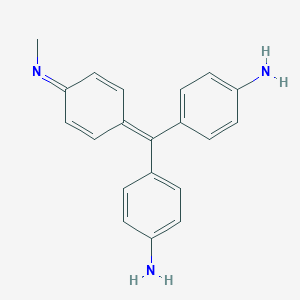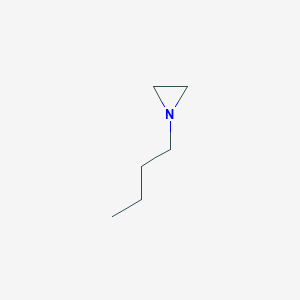
Aziridine, 1-butyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridine, 1-butyl- is a chemical compound that belongs to the family of organic compounds known as aziridines. Aziridines are three-membered heterocyclic compounds that contain a nitrogen atom and two carbon atoms in a cyclic structure. Aziridine, 1-butyl- is used in various scientific research applications due to its unique properties and chemical structure. In
Wirkmechanismus
Aziridine, 1-butyl- is a reactive compound due to the presence of a strained three-membered ring. It can react with a variety of nucleophiles such as water, alcohols, and amines. The reaction proceeds through the opening of the aziridine ring, which generates a highly reactive intermediate. This intermediate can then undergo further reactions to form a variety of products.
Biochemische Und Physiologische Effekte
Aziridine, 1-butyl- has been shown to have a variety of biochemical and physiological effects. It has been found to be a potent mutagen and carcinogen in animal studies. Aziridine, 1-butyl- has also been shown to have cytotoxic effects on cancer cells, making it a potential chemotherapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
Aziridine, 1-butyl- has several advantages for use in lab experiments. Its unique chemical structure makes it a valuable reagent for organic synthesis reactions. It is also a potent mutagen and carcinogen, which makes it useful for studying the effects of chemical exposure on cells and organisms. However, its toxicity and potential health hazards make it important to handle with care and take appropriate safety precautions.
Zukünftige Richtungen
There are several future directions for research involving aziridine, 1-butyl-. One potential area of study is the development of new chemotherapeutic agents based on the cytotoxic effects of aziridine, 1-butyl-. Another area of research could be the study of the mutagenic and carcinogenic effects of aziridine, 1-butyl- on cells and organisms. Additionally, the synthesis and use of chiral auxiliaries based on aziridine, 1-butyl- could be explored further for the preparation of enantiomerically pure compounds.
Synthesemethoden
Aziridine, 1-butyl- can be synthesized by the reaction of 1-butylamine with epichlorohydrin. This reaction is carried out in the presence of a strong base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which is then treated with a base to generate the aziridine ring.
Wissenschaftliche Forschungsanwendungen
Aziridine, 1-butyl- is used in various scientific research applications. It is commonly used as a reagent in organic synthesis reactions, particularly in the synthesis of amino acids and peptides. Aziridine, 1-butyl- is also used in the preparation of chiral auxiliaries and in the synthesis of biologically active compounds.
Eigenschaften
CAS-Nummer |
1120-85-0 |
|---|---|
Produktname |
Aziridine, 1-butyl- |
Molekularformel |
C6H13N |
Molekulargewicht |
99.17 g/mol |
IUPAC-Name |
1-butylaziridine |
InChI |
InChI=1S/C6H13N/c1-2-3-4-7-5-6-7/h2-6H2,1H3 |
InChI-Schlüssel |
XIEJPTDTTYFCJM-UHFFFAOYSA-N |
SMILES |
CCCCN1CC1 |
Kanonische SMILES |
CCCCN1CC1 |
Andere CAS-Nummern |
1120-85-0 |
Synonyme |
1-Butylaziridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




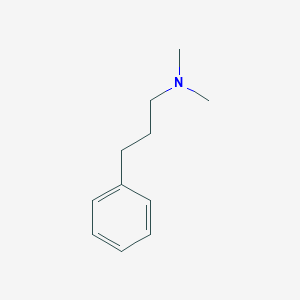
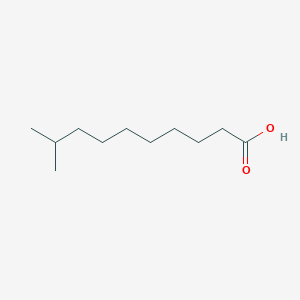

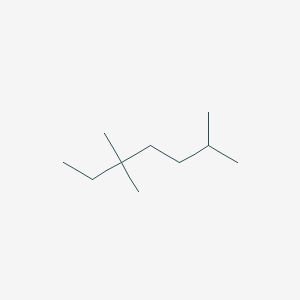
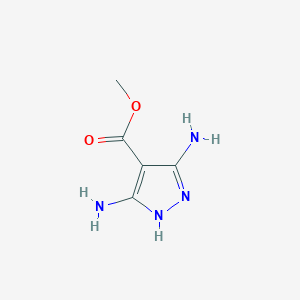


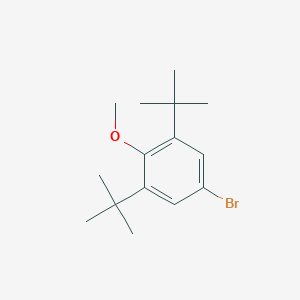
![2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid](/img/structure/B73597.png)
